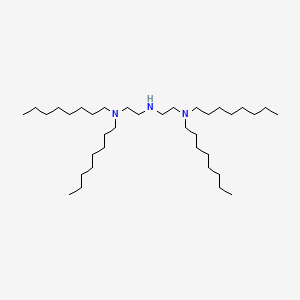

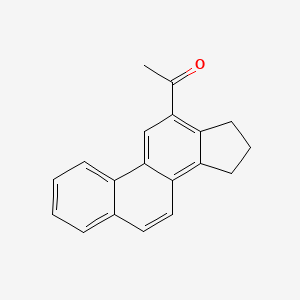

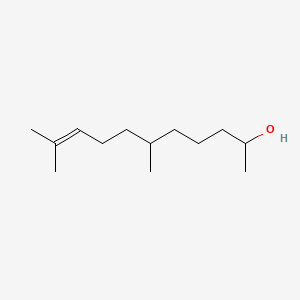

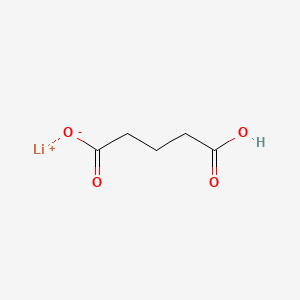

![molecular formula C16H19N B12665142 2-[2-(4-Isopropylphenyl)ethyl]pyridine CAS No. 84522-33-8](/img/structure/B12665142.png)

2-[2-(4-Isopropylphenyl)ethyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 283-028-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and produce free radicals, which are essential in initiating polymerization processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The process involves the following steps:

Reaction of acetone cyanohydrin with hydrazine: This step forms the intermediate compound.

Cyclization and dehydration: The intermediate undergoes cyclization and dehydration to form the final product.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:

Mixing of reactants: Acetone cyanohydrin and hydrazine are mixed in the reactor.

Temperature control: The reaction mixture is maintained at a specific temperature to ensure optimal yield.

Purification: The product is purified through crystallization and filtration to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to produce free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

Decomposition: The compound decomposes at elevated temperatures (around 70°C) to produce nitrogen gas and free radicals.

Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products Formed

The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. These polymers have diverse applications in industries such as plastics, textiles, and coatings.

Wissenschaftliche Forschungsanwendungen

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:

Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.

Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.

Medicine: Research on drug delivery systems and controlled release formulations often utilizes this compound.

Industry: It is employed in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.

Wirkmechanismus

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to produce free radicals. These radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers such as styrene and acrylonitrile, which undergo polymerization upon radical initiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoyl peroxide: Another radical initiator used in polymerization reactions.

Potassium persulfate: Commonly used in radical polymerization and as an oxidizing agent.

Azobisisobutyronitrile (AIBN): A similar compound with comparable radical-initiating properties.

Uniqueness

2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it produces. Compared to other radical initiators, it offers a balance between stability and reactivity, making it suitable for a wide range of polymerization processes.

Eigenschaften

CAS-Nummer |

84522-33-8 |

|---|---|

Molekularformel |

C16H19N |

Molekulargewicht |

225.33 g/mol |

IUPAC-Name |

2-[2-(4-propan-2-ylphenyl)ethyl]pyridine |

InChI |

InChI=1S/C16H19N/c1-13(2)15-9-6-14(7-10-15)8-11-16-5-3-4-12-17-16/h3-7,9-10,12-13H,8,11H2,1-2H3 |

InChI-Schlüssel |

XENMERBMHPXJGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)CCC2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

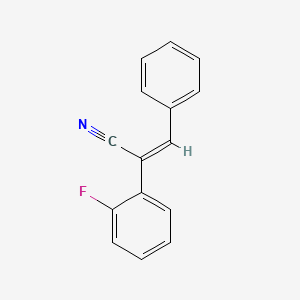

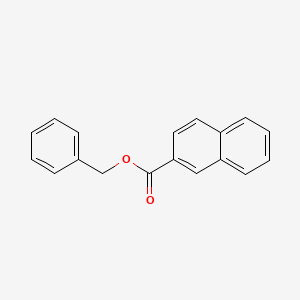

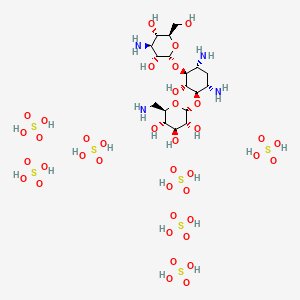

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)